2-(cyclohex-1-en-1-yl)ethan-1-ol
Overview
Description
2-(cyclohex-1-en-1-yl)ethan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclic alcohol characterized by a cyclohexene ring attached to an ethanol group. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of cyclohexenone using sodium borohydride in ethanol. The reaction typically proceeds at room temperature, yielding the desired product with high purity .
Another method involves the Grignard reaction, where cyclohexenylmagnesium bromide reacts with ethylene oxide to form this compound. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of cyclohexenone in the presence of a suitable catalyst such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohex-1-en-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form cyclohexenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexane derivatives when treated with strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Cyclohexenone
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexene derivatives
Scientific Research Applications
2-(cyclohex-1-en-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclohex-1-en-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
2-(cyclohex-1-en-1-yl)ethan-1-ol can be compared with other similar compounds such as cyclohexanol and cyclohexenone:
Cyclohexanol: Unlike this compound, cyclohexanol lacks the double bond in the ring structure, making it less reactive in certain chemical reactions.
Cyclohexenone: Cyclohexenone is an oxidized form of this compound and is more reactive towards nucleophilic addition reactions.
List of Similar Compounds
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZYMOJIMTMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280840 | |
Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-68-0 | |
Record name | NSC18902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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